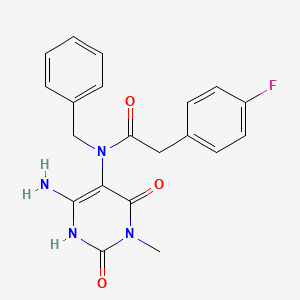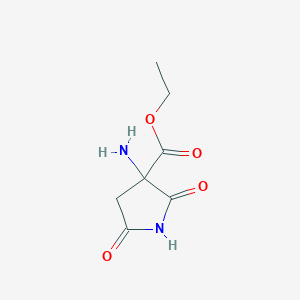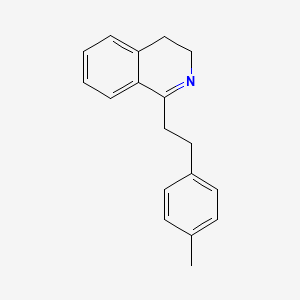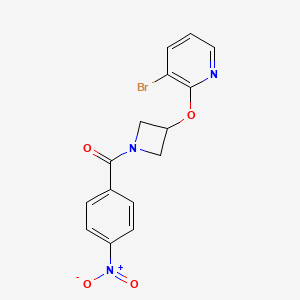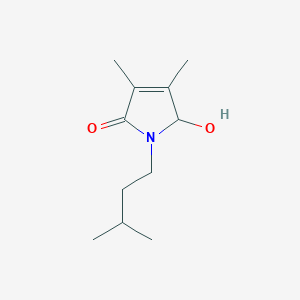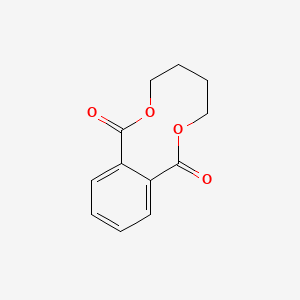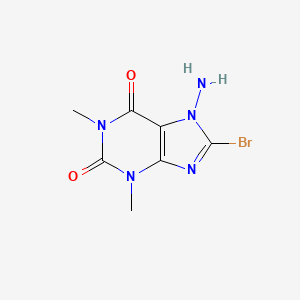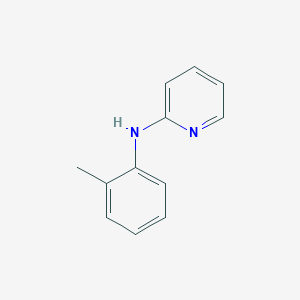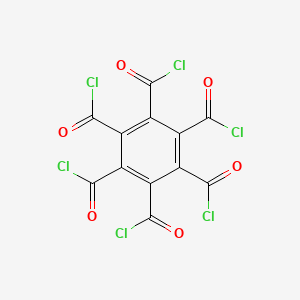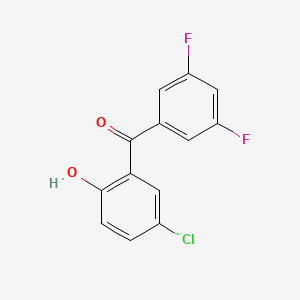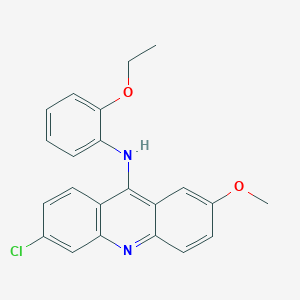
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine: is a chemical compound with a complex structure that includes a chloro group, an ethoxyphenyl group, and a methoxyacridinamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the ethoxyphenyl group is introduced using ethoxyphenyl halides.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the acridine core, resulting in amine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core, which can intercalate with DNA.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine involves its interaction with biological macromolecules:
Molecular Targets: DNA intercalation is a primary mechanism, where the acridine core inserts between DNA base pairs, disrupting replication and transcription processes.
Pathways Involved: This interaction can lead to the activation of apoptotic pathways, resulting in cell death, which is particularly relevant in its potential anticancer activity.
類似化合物との比較
Similar Compounds
- 6-chloro-N-(2-ethoxyphenyl)nicotinamide
- 6-chloro-N-(2-ethoxyphenyl)pyridine-3-sulfonamide
- 6-chloro-N-(2-ethoxyphenyl)pyrimidin-4-amine
Uniqueness
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine is unique due to its acridine core, which imparts distinct fluorescent properties and the ability to intercalate with DNA. This sets it apart from other similar compounds that may not possess the same level of biological activity or chemical versatility.
特性
分子式 |
C22H19ClN2O2 |
|---|---|
分子量 |
378.8 g/mol |
IUPAC名 |
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine |
InChI |
InChI=1S/C22H19ClN2O2/c1-3-27-21-7-5-4-6-19(21)25-22-16-10-8-14(23)12-20(16)24-18-11-9-15(26-2)13-17(18)22/h4-13H,3H2,1-2H3,(H,24,25) |
InChIキー |
YDUKPOBQKGVCTO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





